molecular formula C13H10ClN3 B2413696 6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 866132-36-7

6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2413696
CAS No.: 866132-36-7
M. Wt: 243.69
InChI Key: DIFUSBHIPZFZSM-UHFFFAOYSA-N
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Description

6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C13H10ClN3 and its molecular weight is 243.69. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Anticancer Activity

6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine derivatives have been synthesized and studied for their crystal structure and biological activities. For instance, the compound 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine demonstrated moderate anticancer activity. Its structure was confirmed through various techniques including X-ray diffraction, illustrating its potential in medicinal chemistry (Lu Jiu-fu et al., 2015).

Antimicrobial Properties

A series of pyrazolo[1,5-a]pyrimidine derivatives have been developed and tested for antimicrobial activity. This demonstrates the compound's potential in developing new antimicrobial agents, contributing significantly to the field of pharmaceutical research (A. El-Agrody et al., 2001).

Synthesis and Reactivity

Various methods for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives have been explored, highlighting the compound's reactivity and versatility in chemical synthesis. These methods are essential for creating novel compounds with potential therapeutic applications (F. Bruni et al., 1994).

Application in Fluorescent Probes

Pyrazolo[1,5-a]pyrimidines have been used as intermediates in the synthesis of functional fluorophores. Their photophysical properties, including fluorescence, make them suitable for use as fluorescent probes in biological and environmental studies (Juan C Castillo et al., 2018).

Molecular Structure Analysis

The molecular structure of various pyrazolo[1,5-a]pyrimidine derivatives has been determined using X-ray diffractometry. This research is crucial for understanding the compound's properties and potential applications in materials science and pharmaceuticals (C. Frizzo et al., 2009).

Kinase Inhibition for Stroke Treatment

Some pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of c-Src kinase. This highlights their potential therapeutic use in treating acute ischemic stroke, showcasing the compound's relevance in neurological research and therapy (H. Mukaiyama et al., 2007).

Properties

IUPAC Name

6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c1-9-5-13-15-7-11(8-17(13)16-9)10-3-2-4-12(14)6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFUSBHIPZFZSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101324387
Record name 6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101324387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817882
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866132-36-7
Record name 6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101324387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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